

# Unveiling Tead-IN-14: A Molecular Glue Stabilizing the TEAD-VGLL4 Repressive Complex

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## Compound of Interest

Compound Name: *Tead-IN-14*

Cat. No.: *B15542349*

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A Technical Guide for Researchers and Drug Development Professionals

## Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional coactivators YAP and TAZ, which are downstream effectors of this pathway, associate with the TEAD family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. While the disruption of the TEAD-YAP/TAZ interaction has been a primary focus of drug discovery efforts, a new class of molecules has emerged that employs an alternative and equally compelling mechanism. This technical guide delves into the core of one such molecular entity, exemplified by sulfonamide-containing compounds like **Tead-IN-14**, which function as molecular glues to foster the interaction between TEAD and the transcriptional corepressor VGLL4. This induced association creates a repressive complex that counteracts the oncogenic activity of YAP/TAZ, offering a novel therapeutic strategy for cancers with aberrant Hippo signaling. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

## Introduction

The TEAD family of transcription factors (TEAD1-4) are central to the Hippo signaling pathway's control over cellular proliferation and survival.[1] In many cancers, the Hippo

pathway is inactivated, leading to the nuclear accumulation of the oncoproteins YAP and TAZ. [1] These coactivators lack a DNA-binding domain and rely on their interaction with TEADs to regulate gene expression. [1] Consequently, disrupting the TEAD-YAP/TAZ protein-protein interaction has been a major therapeutic goal.

Recently, a paradigm-shifting mechanism has been identified for a subset of TEAD-targeting small molecules. [1][2] Instead of inhibiting the TEAD-YAP/TAZ interaction, these compounds, characterized by a sulfonamide group and exemplified by molecules like "Compound 2" (a pan-TEAD inhibitor), act as molecular glues. They enhance the binding of the transcriptional corepressor Vestigial-like 4 (VGLL4) to TEAD. VGLL4 competes with YAP and TAZ for binding to TEAD, and its association with TEAD leads to the repression of pro-growth gene networks. This chemically induced formation of the TEAD-VGLL4 repressive complex effectively switches the transcriptional output from activation to repression, thereby inhibiting cancer cell proliferation. This guide will use "Compound 2" as a proxy for **Tead-IN-14** to detail this mechanism.

## Quantitative Data

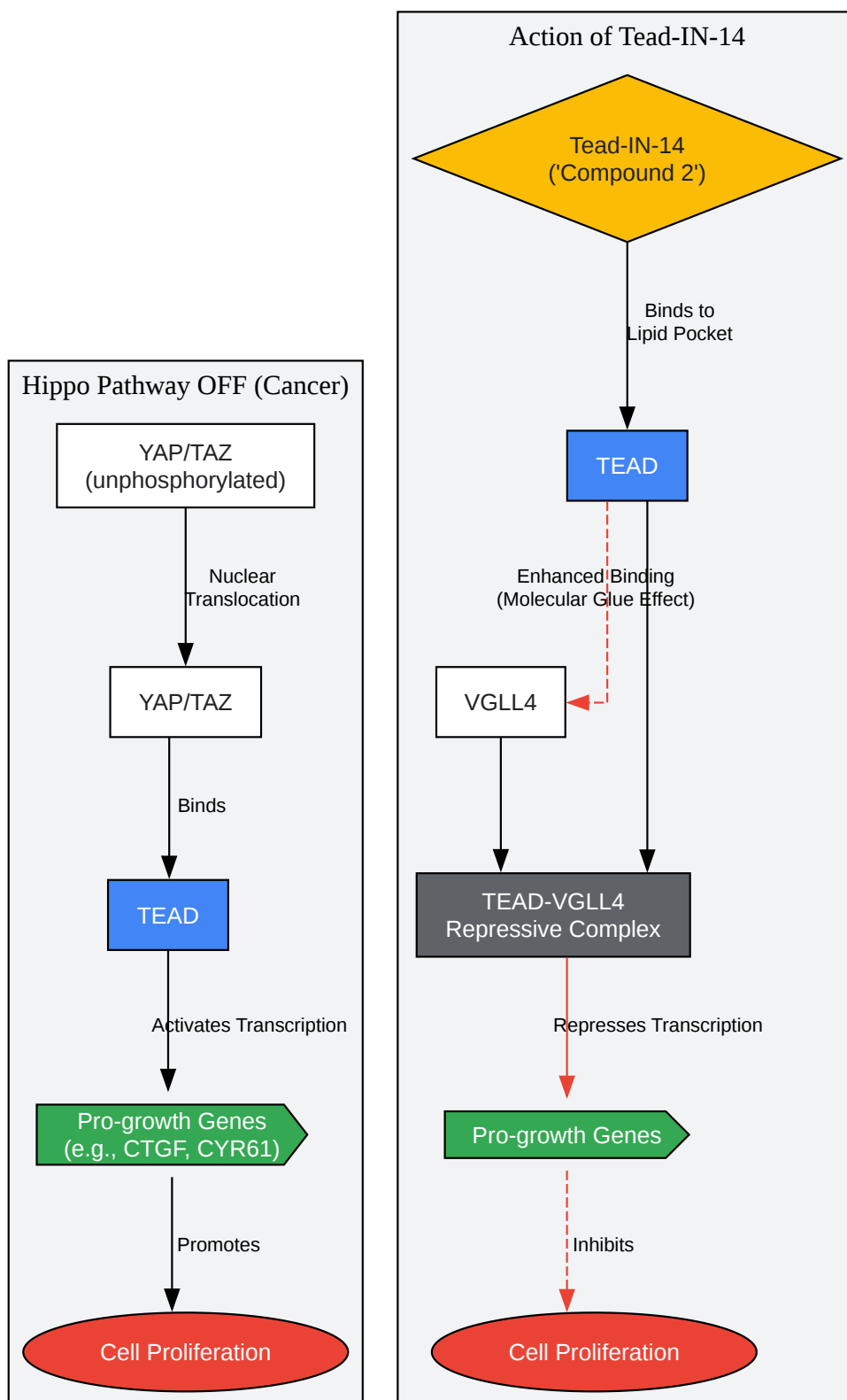
The following tables summarize the available quantitative data for a representative **Tead-IN-14**-like molecule, "Compound 2," and the native binding affinities of relevant proteins.

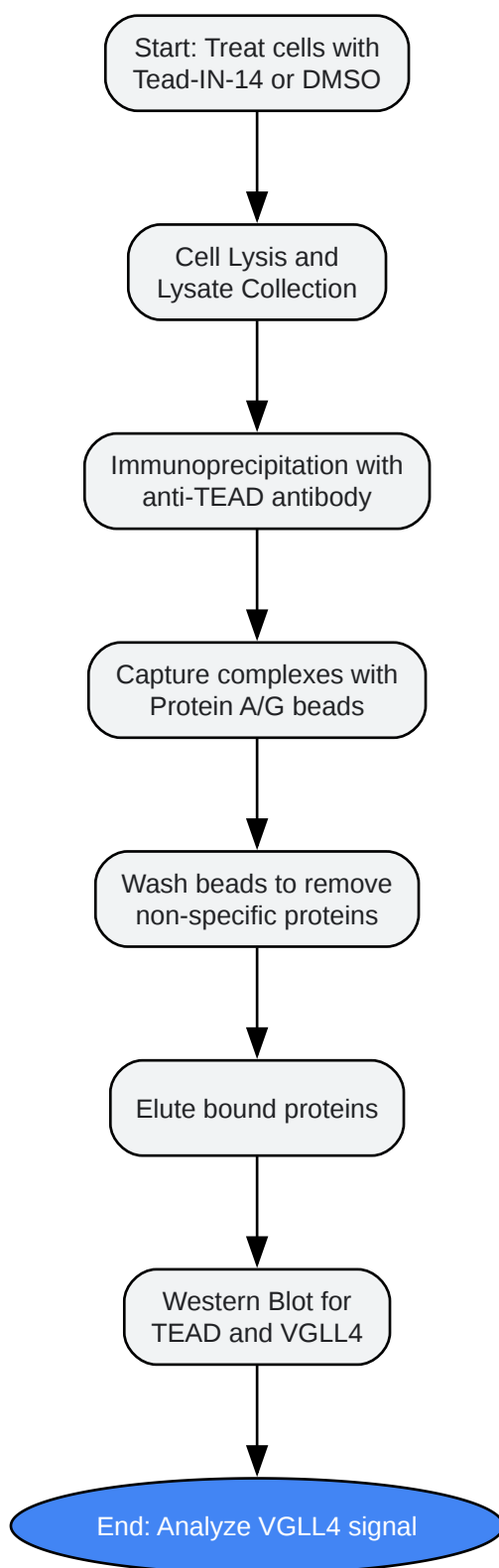
Table 1: Binding Affinities of "Compound 2" and TEAD Interactors

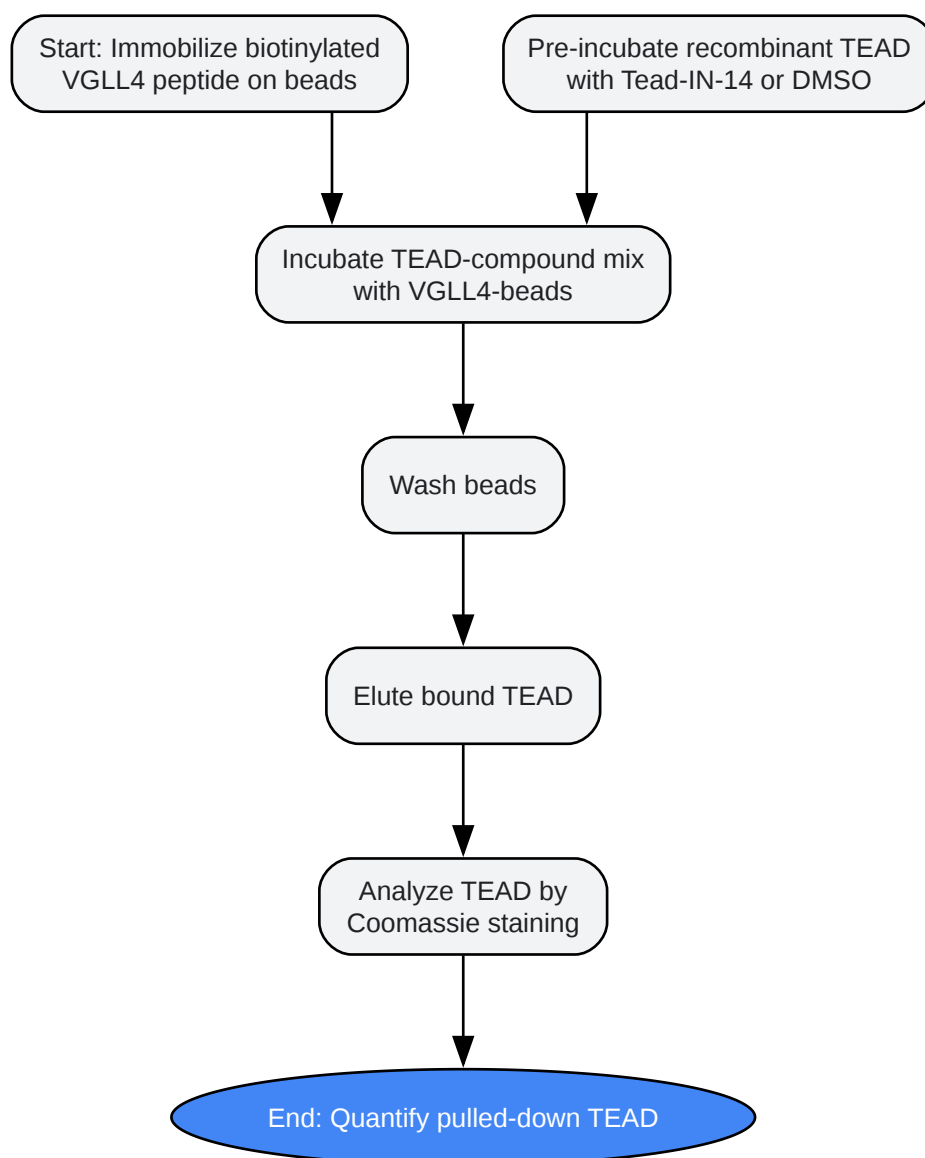
Interacting Molecules	Method	Affinity Constant	Reference
"Compound 2" - TEAD Lipid Pocket	Not Specified	~20 nM	
GNE-7883 - TEAD Lipid Pocket	Not Specified	~330 nM	
TEAD - VGLL4	Not Specified	Kd = 6.8 nM	
TEAD - YAP	Not Specified	Kd = 2.1 nM	

## Mechanism of Action: A Molecular Glue Approach

**Tead-IN-14** and related compounds bind to the central lipid pocket of TEAD proteins. This binding event induces a conformational change in TEAD that, rather than sterically hindering the binding of YAP or TAZ, allosterically promotes the association with VGLL4. This enhanced interaction is crucial for the anti-proliferative effects of these compounds, as the genetic deletion of VGLL4 renders cells resistant to their activity. The formation of the TEAD-VGLL4 complex leads to the recruitment of corepressors and subsequent downregulation of genes involved in cell proliferation and mechanosignaling.







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## References

- 1. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]

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